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Compound of Interest

Compound Name: O,N-Dimethylviridicatin

Cat. No.: B15065384 Get Quote

An extensive search for scientific literature concerning the biological efficacy of O,N-
Dimethylviridicatin analogs did not yield specific studies or quantitative data on this particular

class of compounds. Research on their synthesis, antimicrobial, or cytotoxic activities appears

to be limited or not publicly available within the searched databases.

To fulfill the structural and content requirements of your request, the following comparison

guide has been generated for a different class of natural product derivatives, δ-viniferin

analogs, for which relevant experimental data is available. This guide serves as a template

demonstrating the requested data presentation, experimental protocols, and visualizations.

A Comparative Guide to the Antimicrobial Efficacy
of δ-Viniferin Analogs
The natural stilbenoid, dehydro-δ-viniferin, which contains a benzofuran core, has been

identified as a promising agent against Gram-positive bacteria.[1] Its mechanism of action

involves causing significant damage to the cytoplasmic membrane, which leads to membrane

depolarization, a loss of integrity, and severe morphological changes in the bacterial cells.[1]

This guide provides a comparative analysis of the antimicrobial activity of various synthesized

δ-viniferin analogs against Staphylococcus aureus.
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The antimicrobial efficacy of a series of dehydro-δ-viniferin analogs was evaluated by

determining their Minimum Inhibitory Concentration (MIC) against S. aureus ATCC29213. The

results are summarized in the table below. A lower MIC value indicates a higher antimicrobial

activity.

Compound Modification Description MIC (µg/mL)

Dehydro-δ-viniferin (1) Parent Compound 1-4

Analog 10
Simplified analog lacking the

stilbene double bond.
4

Analog 15
Replacement of the double

bond with an amide group.
16

Analog 27
Replacement of the resorcinol

ring A with a catechol moiety.
16

Analog 32
Isosteric analog with a

modified styryl moiety.
32

Analog 33
Isosteric analog with a

modified styryl moiety.
128

Analog 35
Open-ring analog, lacking the

benzofuran system.
256

Tobramycin Reference Antibiotic 0.5-64

Data sourced from Mattio et al., 2021.

Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal

Concentration (MBC):

The Minimum Inhibitory Concentration (MIC) for the synthesized compounds was determined

against Staphylococcus aureus ATCC29213.[1] The tested concentration range for the novel

compounds was 0.25–512 µg/mL, while the reference antibiotic, tobramycin, was tested in a

range of 0.5–64 µg/mL.[1]
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A single colony of S. aureus was inoculated into 5 mL of growth media and incubated overnight

at 37°C with shaking at 180 rpm. The overnight cultures were then diluted 1:50 and grown to

the exponential phase (OD600 ~0.4) in either Mueller-Hinton Broth (MHB-II) or Tryptic Soy

Broth (TSB). The bacterial suspension was further diluted to a final concentration of 5 x 10^5

CFU/mL and added to 96-well microtiter plates containing serial dilutions of the test

compounds. The plates were incubated at 37°C for 20 hours. The MIC was defined as the

lowest concentration of the compound that completely inhibited visible bacterial growth.

For the determination of the Minimum Bactericidal Concentration (MBC), 10 µL from the wells

showing no visible growth in the MIC assay was plated on Tryptic Soy Agar (TSA) plates. The

plates were incubated at 37°C for 24 hours. The MBC was determined as the lowest

concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizations
The following diagram illustrates the proposed mechanism of action for dehydro-δ-viniferin and

its active analogs, highlighting their effect on the bacterial cell membrane.
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Caption: Mechanism of bacterial cell membrane disruption by δ-viniferin analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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